molecular formula C9H11FO B130167 3-(3-Fluorophenyl)propan-1-OL CAS No. 156868-83-6

3-(3-Fluorophenyl)propan-1-OL

Cat. No.: B130167
CAS No.: 156868-83-6
M. Wt: 154.18 g/mol
InChI Key: VXWCHEGRBQAVQL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanols, which are characterized by a phenyl group attached to a propanol chain. The presence of a fluorine atom on the phenyl ring distinguishes this compound from other phenylpropanols.

Scientific Research Applications

3-(3-Fluorophenyl)propan-1-ol has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-(3-Fluorophenyl)propan-1-ol indicates that it may cause skin and eye irritation . Proper safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-(3-fluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Another method involves the Grignard reaction, where 3-fluorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with formaldehyde, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The presence of the fluorine atom can influence its binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom at the ortho position.

    3-(4-Fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom at the para position.

    3-(3-Chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)propan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the fluorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs .

Properties

IUPAC Name

3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCHEGRBQAVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565822
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156868-83-6
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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